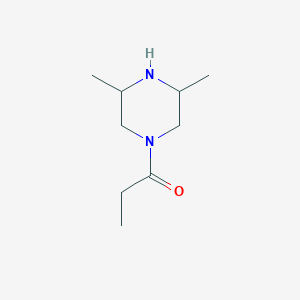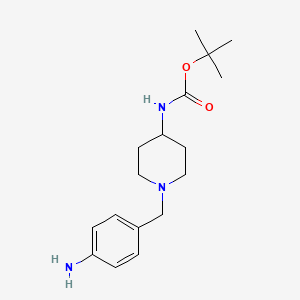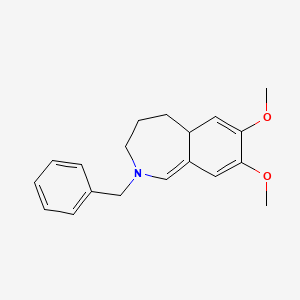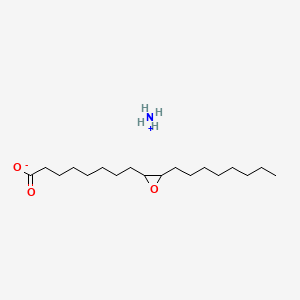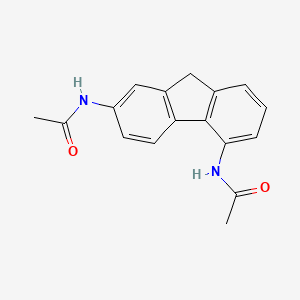
Acetamide, N,N'-fluoren-2,5-ylenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDENNFLUOREN25YLENEBIS: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of acetamide groups attached to a fluorene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDENNFLUOREN25YLENEBIS typically involves the acylation of fluorene derivatives with acetamide. One common method is the Friedel-Crafts acylation reaction, where fluorene is reacted with acetamide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of ACETAMIDENNFLUOREN25YLENEBIS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: ACETAMIDENNFLUOREN25YLENEBIS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide groups to amines.
Substitution: The aromatic rings in the fluorene backbone can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, ACETAMIDENNFLUOREN25YLENEBIS is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is utilized as a fluorescent probe due to its ability to emit fluorescence under specific conditions. This property is exploited in imaging and diagnostic applications .
Medicine: Its derivatives are being studied for their pharmacological properties .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of ACETAMIDENNFLUOREN25YLENEBIS involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. This interaction is mediated by the acetamide groups, which can form hydrogen bonds with target molecules. The fluorene backbone provides structural stability and facilitates the compound’s integration into biological systems .
Comparison with Similar Compounds
- N,N’-Diacetyl-9H-fluorene-2,7-diamine
- N,N’-Diacetyl-9H-fluorene-2,5-diamine
- N,N’-Diacetyl-9H-fluorene-3,6-diamine
Uniqueness: ACETAMIDENNFLUOREN25YLENEBIS stands out due to its specific substitution pattern on the fluorene backbone. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
22750-65-8 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(5-acetamido-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-10(20)18-14-6-7-15-13(9-14)8-12-4-3-5-16(17(12)15)19-11(2)21/h3-7,9H,8H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
ZMJJQORILPSTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
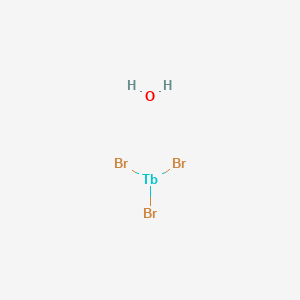
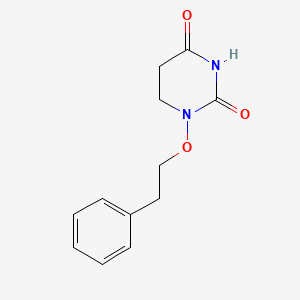
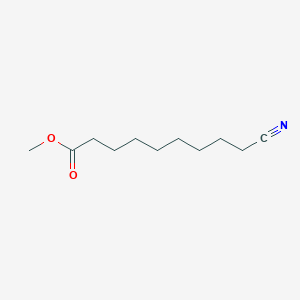
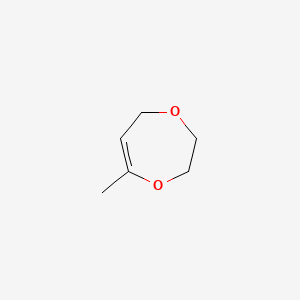
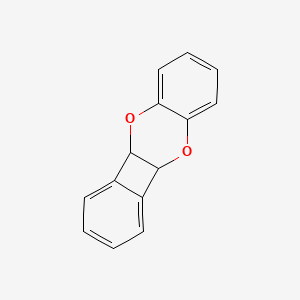
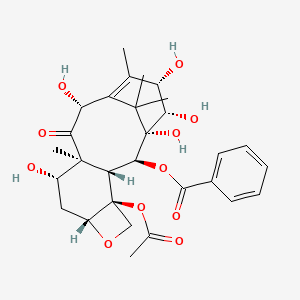
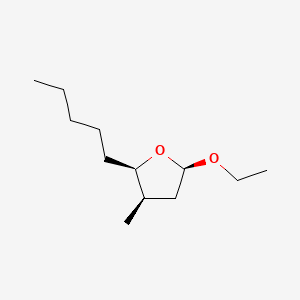
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
